L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)-
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Overview
Description
L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- is a synthetic peptide compound with a complex structure It is characterized by the presence of multiple amino acid residues and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- involves multiple steps, typically starting with the protection of amino acid functional groups to prevent unwanted side reactions. The process includes:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino groups of the amino acids.
Peptide Bond Formation: Coupling the protected amino acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under reducing conditions.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated peptides.
Scientific Research Applications
L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes due to its peptide nature.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the peptide backbone can influence the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-Argininamide: A simpler peptide with fewer amino acid residues.
N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl: A peptide without the nitrophenyl group.
L-alpha-glutamylglycyl-N-(4-nitro phenyl)-: A peptide with a different amino acid sequence.
Uniqueness
L-Argininamide, N-acetyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitro phenyl)- is unique due to its specific combination of amino acid residues and the presence of a nitrophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler or structurally different peptides.
Properties
Molecular Formula |
C27H41N9O9 |
---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H41N9O9/c1-4-15(2)23(32-16(3)37)26(43)34-20(11-12-22(39)40)24(41)31-14-21(38)35-25(42)19(6-5-13-30-27(28)29)33-17-7-9-18(10-8-17)36(44)45/h7-10,15,19-20,23,33H,4-6,11-14H2,1-3H3,(H,31,41)(H,32,37)(H,34,43)(H,39,40)(H4,28,29,30)(H,35,38,42) |
InChI Key |
BFPSMRBXKCHWJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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